molecular formula C19H26N2O3S B11292887 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide

Cat. No.: B11292887
M. Wt: 362.5 g/mol
InChI Key: DYCPCQMVOHDYOM-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a phenylsulfonyl group, a propan-2-yl group, and a butanamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The propan-2-yl group is then introduced via alkylation reactions, and finally, the butanamide group is added through amidation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.

    Amidation: The butanamide group can participate in further amidation reactions to form more complex amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the phenylsulfonyl position.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide include other pyrrole derivatives with different substituents, such as:

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(methyl)-1H-pyrrol-2-yl]butanamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(ethyl)-1H-pyrrol-2-yl]butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenylsulfonyl group, in particular, is known to enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]butanamide

InChI

InChI=1S/C19H26N2O3S/c1-6-10-17(22)20-19-18(14(4)15(5)21(19)13(2)3)25(23,24)16-11-8-7-9-12-16/h7-9,11-13H,6,10H2,1-5H3,(H,20,22)

InChI Key

DYCPCQMVOHDYOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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